2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid
Overview
Description
2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid is a bioactive chemical compound with the molecular formula C30H52N12O10 and a molecular weight of 740.82 g/mol . It is known for its potent antimicrobial properties and is primarily used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical studies and chemical synthesis.
Biology: Employed in studies of microbial resistance and the development of new antimicrobial agents.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid involves the inhibition of key bacterial processes. It targets essential bacterial functions such as cell wall synthesis, DNA replication, and protein biosynthesis. By disrupting these processes, the compound effectively inhibits bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: Broad-spectrum antibiotics with similar antimicrobial properties.
Macrolides: Antibiotics that inhibit protein synthesis in bacteria.
Tetracyclines: Broad-spectrum antibiotics that inhibit bacterial protein synthesis.
Uniqueness
2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid is unique due to its specific molecular structure and potent antimicrobial activity. Unlike some other antibiotics, it has shown effectiveness against a wide range of bacterial strains, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
CAS No. |
87003-23-4 |
---|---|
Molecular Formula |
C30H52N12O10 |
Molecular Weight |
740.8 g/mol |
IUPAC Name |
2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C30H52N12O10/c1-14(2)10-18(24(45)41-22(15(3)13-52-30(35)51)26(47)39-19(12-43)28(49)50)38-25(46)20-6-5-8-37-42(20)27(48)23(16(4)31)40-21(44)11-17(32)7-9-36-29(33)34/h8,14,16-20,23,43H,5-7,9-13,31-32H2,1-4H3,(H2,35,51)(H,38,46)(H,39,47)(H,40,44)(H,41,45)(H,49,50)(H4,33,34,36)/b22-15+ |
InChI Key |
AKVNGLSWBXOUNY-PXLXIMEGSA-N |
SMILES |
CC(C)CC(C(=O)NC(=C(C)COC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)CC(CCN=C(N)N)N |
Isomeric SMILES |
CC(C)CC(C(=O)N/C(=C(\C)/COC(=O)N)/C(=O)NC(CO)C(=O)O)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)CC(CCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(=C(C)COC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)CC(CCN=C(N)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Antibiotic SF 2132; SF 2132; SF-2132; SF2132; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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